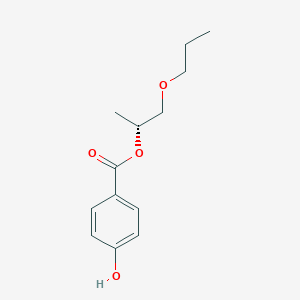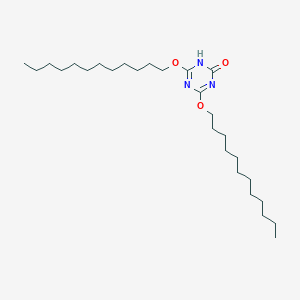
4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two dodecyloxy groups attached to the triazine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one typically involves the reaction of trichlorotriazine with dodecan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions, usually around 50°C, and monitored using thin-layer chromatography (TLC). The reaction mixture is then purified through column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dodecyloxy groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazine ring can be subjected to oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amino group in place of the dodecyloxy group .
Aplicaciones Científicas De Investigación
4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives have been studied for their potential antibacterial and antioxidant activities.
Industry: Triazine derivatives, including this compound, are used in the production of dyes, resins, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one and its derivatives involves interactions with various molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of enzymes and other proteins, leading to antibacterial or antioxidant effects .
Comparación Con Compuestos Similares
2,4,6-Tris(dodecyloxy)-1,3,5-triazine: This compound has three dodecyloxy groups attached to the triazine ring, making it more hydrophobic and potentially more reactive in certain chemical reactions.
2-Chloro-4,6-bis(dodecyloxy)-1,3,5-triazine: This compound has a chlorine atom in place of one of the dodecyloxy groups, which can significantly alter its reactivity and applications.
Uniqueness: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its dodecyloxy groups provide hydrophobic characteristics, making it useful in applications where water solubility is a concern.
Propiedades
Número CAS |
773003-65-9 |
|---|---|
Fórmula molecular |
C27H51N3O3 |
Peso molecular |
465.7 g/mol |
Nombre IUPAC |
4,6-didodecoxy-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C27H51N3O3/c1-3-5-7-9-11-13-15-17-19-21-23-32-26-28-25(31)29-27(30-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,28,29,30,31) |
Clave InChI |
VXWYGTBBJXEEKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=NC(=NC(=O)N1)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


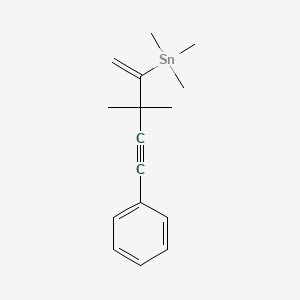
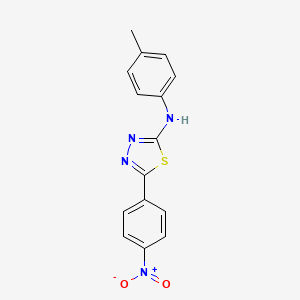
![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)
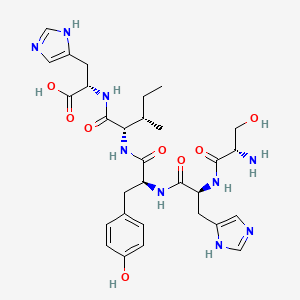
methanone](/img/structure/B14208925.png)
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
![2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B14208934.png)
![N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208937.png)
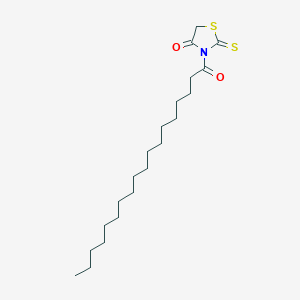
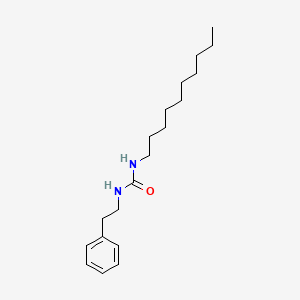
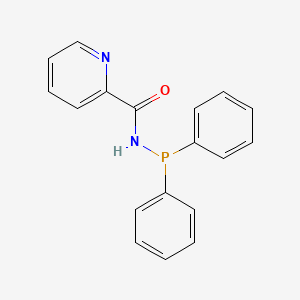
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
